N-(2,5-difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
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Description
N-(2,5-difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20F2N6O2 and its molecular weight is 438.439. The purity is usually 95%.
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Scientific Research Applications
Triazolopyrimidines in Antiasthma Research
Triazolopyrimidines have been explored for their potential as antiasthma agents. One study detailed the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which showed activity as mediator release inhibitors in a human basophil histamine release assay. These compounds were synthesized through a series of chemical reactions, including treatment with phosphorus oxychloride and cyclization using cyanogen bromide. The structure-activity evaluation identified specific derivatives with significant activity, highlighting their potential for further pharmacological and toxicological studies in asthma research (Medwid et al., 1990).
Radiosynthesis for Imaging Applications
Another application involves the radiosynthesis of derivatives for imaging the translocator protein (18 kDa) with PET. A study reported the synthesis of DPA-714, a compound within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed for labeling with fluorine-18. This compound allows in vivo imaging using positron emission tomography (PET), demonstrating the utility of triazolopyrimidine derivatives in biomedical imaging and diagnostics (Dollé et al., 2008).
Synthesis of Amino Derivatives for Diverse Applications
Research on the synthesis of amino derivatives of triazolopyrimidine highlights the compound's versatility. A study focused on the heterocyclization of thiosemicarbazides to form dimethyl-2-R-amino[1,2,4]triazolo[1,5-a]pyrimidines, showcasing a method for producing various derivatives. These compounds have potential applications in developing new pharmaceuticals and research chemicals (Vas’kevich et al., 2006).
Molecular Probes for Neurological Studies
Triazolopyrimidine derivatives such as SCH 442416 have been identified as high affinity and selective antagonists for the human A2A adenosine receptor, important in neurological studies. The development of these compounds as molecular probes can aid in the understanding of adenosine receptor function and the exploration of therapeutic targets for neurological disorders (Kumar et al., 2011).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N6O2/c1-12-6-13(2)8-16(7-12)26-21-25-14(3)9-19-28-29(22(32)30(19)21)11-20(31)27-18-10-15(23)4-5-17(18)24/h4-10H,11H2,1-3H3,(H,25,26)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWGYFFLAIYYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=CC(=C4)F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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